N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide
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Overview
Description
N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexene ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the cyclohexene ring in the presence of a Lewis acid catalyst.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amidation reaction, where an appropriate amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-en-1-one: Similar structure but with a ketone group instead of an amide.
N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-en-2-amine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-15(18)17-14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h2,6-10,14H,1,3-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOGEIUQRLXGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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